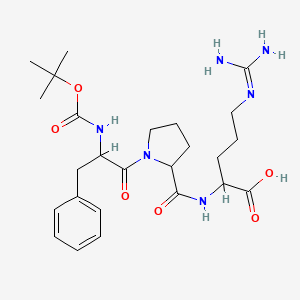
2-Fluoro-5-(tributylstannyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-(tributylstannyl)pyrimidine is an organotin compound that is primarily used in organic synthesis. It is known for its role in Stille coupling reactions, which are widely used in the formation of carbon-carbon bonds. The compound has the molecular formula C16H29FN2Sn and a molecular weight of 387.12 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(tributylstannyl)pyrimidine typically involves the reaction of 2-fluoropyrimidine with tributyltin chloride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
2-Fluoropyrimidine+Tributyltin chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5-(tributylstannyl)pyrimidine primarily undergoes substitution reactions, particularly in Stille coupling reactions. These reactions involve the transfer of the tributyltin group to a palladium catalyst, which then facilitates the coupling with an organic halide.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), organic halides (e.g., aryl iodides, bromides)
Conditions: Inert atmosphere (e.g., nitrogen or argon), solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), temperatures ranging from room temperature to 100°C
Major Products
The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
2-Fluoro-5-(tributylstannyl)pyrimidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action for 2-Fluoro-5-(tributylstannyl)pyrimidine in Stille coupling reactions involves the formation of a palladium complex. The tributyltin group is transferred to the palladium catalyst, which then facilitates the coupling with an organic halide. This process results in the formation of a new carbon-carbon bond, with the release of a tributyltin halide byproduct.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Tributylstannyl)pyridine
- 2-(Tributylstannyl)furan
- 2-(Tributylstannyl)thiophene
Uniqueness
2-Fluoro-5-(tributylstannyl)pyrimidine is unique due to the presence of both a fluorine atom and a tributyltin group on the pyrimidine ring. This combination allows for selective reactions and the formation of complex molecules that are not easily accessible through other synthetic routes. The fluorine atom also imparts unique electronic properties, making the compound valuable in the synthesis of pharmaceuticals and other biologically active molecules .
Propiedades
Número CAS |
1029654-38-3 |
|---|---|
Fórmula molecular |
C16H29FN2Sn |
Peso molecular |
387.1 g/mol |
Nombre IUPAC |
tributyl-(2-fluoropyrimidin-5-yl)stannane |
InChI |
InChI=1S/C4H2FN2.3C4H9.Sn/c5-4-6-2-1-3-7-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3; |
Clave InChI |
CBFBYMMAJUMWMI-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




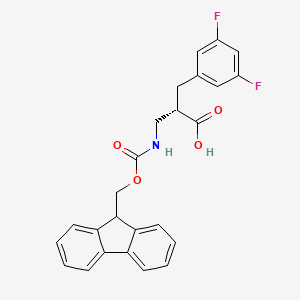
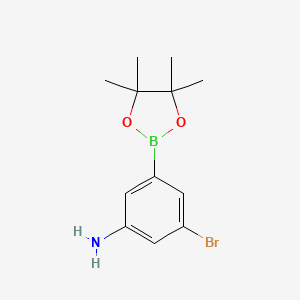



![3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol](/img/structure/B13984236.png)
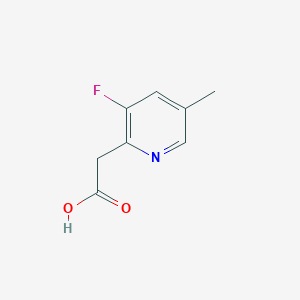
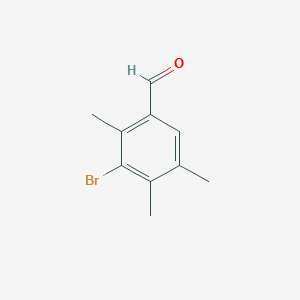
![Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13984253.png)
![Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate](/img/structure/B13984254.png)

